molecular formula C25H22N2O2 B15168621 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea CAS No. 648420-21-7

1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea

Cat. No.: B15168621
CAS No.: 648420-21-7
M. Wt: 382.5 g/mol
InChI Key: SRFWKKYRWZKFDE-UHFFFAOYSA-N
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Description

1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea is a synthetic urea derivative characterized by two benzyl groups attached to one nitrogen atom of the urea core and a 7-hydroxynaphthalen-1-yl substituent at the third position.

Properties

CAS No.

648420-21-7

Molecular Formula

C25H22N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

1,1-dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea

InChI

InChI=1S/C25H22N2O2/c28-22-15-14-21-12-7-13-24(23(21)16-22)26-25(29)27(17-19-8-3-1-4-9-19)18-20-10-5-2-6-11-20/h1-16,28H,17-18H2,(H,26,29)

InChI Key

SRFWKKYRWZKFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC4=C3C=C(C=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea typically involves a multi-component reaction. One common method is the condensation of 2-naphthol, aromatic aldehydes, and urea under solvent-free conditions. This reaction can be catalyzed by various catalysts, such as triethanolammonium acetate, which acts as a green and reusable catalyst . The reaction proceeds efficiently, yielding high amounts of the desired product without the need for column chromatography.

Industrial Production Methods

Industrial production of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea may involve similar synthetic routes but on a larger scale. The use of solvent-free conditions and green catalysts is advantageous for industrial applications due to reduced environmental impact and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form corresponding quinones.

    Reduction: The urea moiety can be reduced to form amines.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted urea derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with proteins and receptor targets, influencing their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Hydroxyl Position: The 7-hydroxynaphthalenyl group in the target compound contrasts with the 5-hydroxynaphthalenyl substituent in .
  • Alkyl vs. Aryl Groups : Replacing one benzyl with an ethyl group () lowers molecular weight and steric hindrance, which could improve metabolic stability .

Biological Activity

1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea typically involves the reaction of benzyl isocyanate with 7-hydroxynaphthalene derivatives. The urea functional group is critical for its biological activity, as it can interact with various biological targets.

Antimicrobial Properties

Research has indicated that derivatives of urea compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis through inhibition of key enzymes like MurD and MurE.

Anticancer Activity

Several studies have explored the anticancer potential of urea derivatives. For example, compounds similar to 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea have demonstrated cytotoxic effects against human cancer cell lines. The IC50 values for these compounds can vary significantly depending on their structural modifications and the specific cancer cell line tested .

CompoundCell LineIC50 (µM)
Compound AU93716.23
Compound BTHP-117.94
1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)ureaMCF-7TBD

The biological activity of 1,1-Dibenzyl-3-(7-hydroxynaphthalen-1-yl)urea can be attributed to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Inhibition of enzymes such as glycogen synthase kinase 3 (GSK-3) has been noted in related compounds, leading to decreased cell viability in cancer models .

Case Studies

Case Study 1: A study evaluated the effects of various urea derivatives on cancer cell lines. The results indicated that structural modifications could enhance or diminish activity. Specifically, introducing hydroxyl groups at specific positions improved anticancer efficacy .

Case Study 2: Another investigation focused on the antimicrobial properties of urea-based compounds against S. aureus. The study found that certain derivatives exhibited potent inhibitory effects, suggesting that further optimization could yield effective antimicrobial agents .

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